O-1602 (Standard)

GPR55 Cannabinoid Receptor Functional Selectivity

O-1602 is the reference GPR55 agonist for target validation studies where CB1/CB2 crosstalk must be avoided. With >2,300-fold functional selectivity (EC50 13 nM vs. >30 µM at CB1/CB2), it enables unambiguous attribution to GPR55. Validated in neurogenesis, GI motility, and chemoresistance models. Procure the definitive dual GPR55/GPR18 agonist with extensive in vivo characterization.

Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
CAS No. 317321-41-8
Cat. No. B565814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-1602 (Standard)
CAS317321-41-8
Synonyms5-​methyl-​4-​[(1R,​6R)​-3-methyl-6-(1-methylethenyl)​-2-cyclohexen-1-yl]​-1,​3-benzenediol
Molecular FormulaC17H22O2
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESCC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O
InChIInChI=1S/C17H22O2/c1-10(2)14-6-5-11(3)7-15(14)17-12(4)8-13(18)9-16(17)19/h7-9,14-15,18-19H,1,5-6H2,2-4H3/t14-,15+/m0/s1
InChIKeyKDZOUSULXZNDJH-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





O-1602 for Scientific Research: GPR55 and GPR18 Agonist Cannabidiol Analog Procurement Guide


O-1602 (CAS: 317321-41-8) is a synthetic analog of cannabidiol that functions primarily as a potent agonist at the orphan G protein-coupled receptor GPR55, with an EC50 of 13 nM in GTPγS binding assays [1]. Unlike classical cannabinoids, O-1602 exhibits minimal to no binding affinity for the canonical cannabinoid receptors CB1 and CB2 (EC50 values >30 μM), thereby circumventing the psychoactive and sedative liabilities associated with CB1 activation . The compound also demonstrates agonist activity at GPR18, a receptor identified with the abnormal cannabidiol (Abn-CBD) binding site [2]. Structurally, O-1602 is most closely related to abnormal cannabidiol, distinguishing it from endogenous ligands such as anandamide and from synthetic cannabinoids like HU-210 or WIN55,212-2, which act predominantly through CB1/CB2 pathways [3].

Why O-1602 Cannot Be Substituted with Classical Cannabinoid Agonists or Endocannabinoids in Experimental Protocols


Substituting O-1602 with classical cannabinoid agonists such as HU-210, WIN55,212-2, or Δ⁹-THC fundamentally alters the receptor signaling profile and introduces confounding behavioral variables. While HU-210 and WIN55,212-2 are potent agonists at CB1 and CB2 receptors, O-1602 exhibits functional selectivity for GPR55 and GPR18 with negligible CB1/CB2 engagement (EC50 >30 μM versus low nanomolar potency for GPR55) . This divergence translates into distinct physiological outcomes: classical CB1 agonists reliably induce sedation, hypomotility, and psychoactive effects, whereas O-1602 does not produce sedation or psychoactive effects in animal models [1]. For example, in gastrointestinal motility studies, WIN55,212-2 significantly reduced locomotion as a marker of central sedation, while O-1602 treatment had no such effect [2]. Additionally, O-1602's effects are blocked by GPR55 antagonists (e.g., CID 16020046) and are absent in GPR55-knockout mice, confirming that its pharmacological actions are mediated through distinct molecular targets that cannot be replicated by CB1/CB2 agonists [3]. Procurement of alternative GPR55 agonists (e.g., lysophosphatidylinositol or ML184) or GPR18 ligands introduces different potency profiles, biased signaling characteristics, and species-specific receptor pharmacology, making O-1602 the necessary reference compound for studies requiring a well-characterized, dual-target atypical cannabinoid with extensive in vivo validation.

Quantitative Comparative Evidence for O-1602: Receptor Selectivity, In Vivo Efficacy, and Differentiation from Analogs


O-1602 Exhibits >2,300-Fold Functional Selectivity for GPR55 Over CB1 and CB2 Receptors in GTPγS Binding Assays

In GTPγS binding assays using receptor-expressing cell membranes, O-1602 activated GPR55 with an EC50 of 13 nM, whereas activation of CB1 and CB2 receptors required concentrations exceeding 30 μM [1]. This represents a selectivity window of >2,300-fold for GPR55 over the classical cannabinoid receptors. In contrast, the classical cannabinoid HU-210 activates CB1 and CB2 with sub-nanomolar potency, while the endocannabinoid anandamide exhibits comparable potency at both CB1 (Ki ~89 nM) and GPR55. Unlike O-1602, anandamide also produces vasodilation via CB1-dependent mechanisms sensitive to SR141716A antagonism [2].

GPR55 Cannabinoid Receptor Functional Selectivity

O-1602 Induces GPR55-Dependent Apoptosis in Paclitaxel-Resistant Breast Cancer Cells: Direct Comparative Data with Abnormal Cannabidiol

In a direct head-to-head study comparing O-1602 with its close structural analog abnormal cannabidiol (Abn-CBD), both compounds decreased viability of paclitaxel-resistant MDA-MB-231 and MCF-7 breast cancer cell lines in a concentration-dependent manner through induction of apoptosis [1]. The anti-viability effects of both O-1602 and Abn-CBD were completely blocked by the combination of GPR55 and GPR18-specific siRNAs, confirming receptor-specific mechanism of action [2]. In a zebrafish xenograft model, treatment with O-1602 at 2 μM significantly reduced tumor growth, comparable to the effect observed with Abn-CBD at the same concentration [1].

Breast Cancer Chemotherapy Resistance Antitumor

O-1602 Selectively Slows Colonic Motility Without Central Sedation: Direct Comparison with WIN55,212-2

In a direct comparative study of gastrointestinal motility, O-1602 and the non-selective cannabinoid agonist WIN55,212-2 exhibited divergent effects on gut transit and central nervous system function [1]. In colonic muscle strips, O-1602 concentration-dependently reduced evoked contractions by approximately 60%, an effect reversed by cannabidiol (a GPR55 antagonist) but not by CB1 or CB2 antagonists [2]. In vivo, both intraperitoneal and intracerebroventricular administration of O-1602 slowed whole gut transit and colonic bead expulsion, effects that were absent in GPR55-knockout mice [1]. WIN55,212-2 also slowed whole gut transit but additionally delayed gastric emptying and small intestinal transit, effects not observed with O-1602. Critically, WIN55,212-2 significantly reduced locomotion (a marker for central sedation), whereas O-1602 treatment produced no locomotor impairment [3].

Gastrointestinal Motility GPR55 Colon

O-1602 Exhibits Model-Dependent Dual Effects on Nociception: Anti-Inflammatory Analgesia Versus Pronociceptive Activity in Neuropathic Pain

O-1602 produces opposing effects on nociception depending on the pain model employed [1]. In a rat model of acute inflammatory arthritis (kaolin/carrageenan-induced joint inflammation), peripheral administration of O-1602 significantly reduced movement-evoked firing of nociceptive C-fibers, an analgesic effect that was blocked by the GPR55 antagonist O-1918 but unaffected by CB1 antagonist AM281 or CB2 antagonist AM630 [2]. Conversely, in the chronic constriction injury model of neuropathic pain, O-1602 reversed the desensitizing effects of ethanol vehicle and increased hind paw sensitization, consistent with a pronociceptive role for GPR55 in neuropathic conditions [3]. O-1602 did not alter hind paw responses to von Frey hair testing in naive rats [3].

Pain Inflammation Neuropathic

O-1602 Promotes Neural Stem Cell Proliferation and Hippocampal Neurogenesis: GPR55-Knockout Validation

Activation of GPR55 by O-1602 significantly increased proliferation rates of human neural stem cells (hNSCs) in vitro, an effect attenuated by the selective GPR55 antagonist ML193 [1]. Continuous intrahippocampal administration of O-1602 via osmotic pump resulted in increased Ki67+ cells within the dentate gyrus of C57BL/6 mice. O-1602 increased immature neuron generation, as assessed by DCX+ and BrdU+ cells, compared to vehicle-treated animals [2]. Critically, GPR55-knockout mice displayed reduced baseline rates of proliferation and neurogenesis within the hippocampus, and O-1602 had no effect compared to vehicle controls in these knockout animals, confirming GPR55-dependent mechanism [3]. The study also included comparative data with other GPR55 agonists (LPI, ML184), establishing O-1602 as part of a validated GPR55 agonist panel for neurogenesis research.

Neurogenesis Neural Stem Cell Hippocampus

O-1602 Procurement Applications: Validated Experimental Models and Research Use Cases


GPR55 and GPR18 Receptor Pharmacology Studies Requiring CB1/CB2-Negative Control Validation

O-1602 is the reference agonist of choice for characterizing GPR55-mediated signaling pathways in cellular and tissue systems where exclusion of CB1/CB2 receptor crosstalk is essential. Its >2,300-fold functional selectivity for GPR55 over CB1/CB2 (EC50 13 nM versus >30 μM) [1] enables researchers to attribute observed effects specifically to GPR55 activation. This is particularly critical in tissues co-expressing multiple cannabinoid-sensitive receptors, such as the central nervous system, immune cells, and gastrointestinal myenteric neurons. O-1602 should be used in conjunction with GPR55 antagonists (CID 16020046, ML193, or cannabidiol) and GPR55-knockout models to confirm target specificity [2].

Chemotherapy-Resistant Breast Cancer Xenograft and In Vitro Apoptosis Models

Researchers investigating atypical cannabinoids as potential leads for overcoming paclitaxel resistance in breast cancer should utilize O-1602 as a validated tool compound. Direct comparative studies demonstrate that O-1602 and abnormal cannabidiol (Abn-CBD) induce concentration-dependent apoptosis and reduce viability in paclitaxel-resistant MDA-MB-231 and MCF-7 cell lines, with effects fully blocked by combined GPR55 and GPR18 siRNA knockdown [1]. In vivo validation in zebrafish xenograft models confirms that O-1602 (2 μM) significantly reduces tumor growth. O-1602 is also effective against cholangiocarcinoma cell lines (Mz-ChA-1, HuCCT-1, CC-LP-1, SG231) at 50 μM and reduces tumor growth in Mz-ChA-1 mouse xenografts at 10 mg/kg/day [2].

GPR55-Dependent Colonic Motility and Gut-Brain Axis Studies Requiring Absence of Central Sedation

O-1602 is the preferred GPR55 agonist for gastrointestinal motility studies where CB1-mediated sedation and global gut transit effects must be avoided. Unlike the non-selective cannabinoid agonist WIN55,212-2, which delays gastric emptying, slows small intestinal transit, and produces significant locomotor impairment, O-1602 selectively slows colonic motility (~60% reduction in evoked contractions in vitro) without affecting gastric emptying, small intestinal transit, or locomotion [1]. These colonic-specific effects are blocked by cannabidiol (GPR55 antagonist) but not by CB1 or CB2 antagonists, and are absent in GPR55-knockout mice [2]. O-1602 is therefore suitable for dissecting GPR55-mediated regulation of colonic function in functional gastrointestinal disorder models.

Adult Hippocampal Neurogenesis and Neural Stem Cell Proliferation Research

O-1602 is a validated GPR55 agonist for studying the role of atypical cannabinoid receptors in adult neurogenesis and neural stem cell biology. In human neural stem cells (hNSCs), O-1602 significantly increases proliferation rates in vitro [1]. In vivo, continuous intrahippocampal O-1602 delivery via osmotic pump increases Ki67+ proliferating cells, DCX+ immature neurons, and BrdU+ newborn cells in the mouse dentate gyrus [2]. Critically, these effects are absent in GPR55-knockout mice and are attenuated by the GPR55 antagonist ML193, providing genetic and pharmacological validation [3]. O-1602 should be considered for studies examining GPR55-mediated neuroprotection, stress-induced neurogenic impairment (e.g., chronic social defeat, methamphetamine exposure), and neuroinflammation-associated hippocampal dysfunction.

Quote Request

Request a Quote for O-1602 (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.